Pomalidomide-PEG3-C2-NH2 is a compound that combines Pomalidomide, an immunomodulatory drug, with a polyethylene glycol (PEG) linker. This conjugate is primarily utilized in the development of targeted protein degradation systems, specifically as a component in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound is recognized for its potential in medical research, particularly in the treatment of various cancers, including multiple myeloma.
Pomalidomide-PEG3-C2-NH2 is classified as an E3 ligase ligand-linker conjugate. It is derived from Pomalidomide, which has been extensively studied and approved for clinical use. The compound's chemical structure includes a PEG linker that enhances solubility and bioavailability, making it suitable for various applications in drug delivery and therapeutic interventions. The specific chemical identification includes the CAS number 2446474-09-3, confirming its unique classification within chemical databases .
The synthesis of Pomalidomide-PEG3-C2-NH2 typically involves a one-pot reaction that integrates Pomalidomide with a PEG linker. A notable method described in recent literature allows for the rapid synthesis of immunomodulatory drugs without extensive purification steps. This approach utilizes commercially available starting materials and achieves high yields (up to 80%) while maintaining structural integrity .
The synthesis process often employs coupling reactions where the amine group of the PEG linker reacts with the carboxylic acid functional group of Pomalidomide. This method can be optimized to accommodate various functional groups and is adaptable for creating libraries of related compounds .
The molecular formula of Pomalidomide-PEG3-C2-NH2 is C21H29N4O7·Cl, with a molecular weight of 484.93 g/mol . The structure features:
The structural characteristics contribute to its functionality as a ligand for cereblon, an E3 ubiquitin ligase involved in targeted protein degradation.
Pomalidomide-PEG3-C2-NH2 undergoes several key reactions that are essential for its application in targeted protein degradation:
Pomalidomide-PEG3-C2-NH2 functions primarily through its interaction with cereblon, an E3 ligase that plays a pivotal role in the ubiquitin-proteasome system. Upon binding to cereblon, this compound facilitates the recruitment of target proteins for ubiquitination, leading to their degradation by the proteasome.
This mechanism allows for the selective elimination of proteins that contribute to disease pathology, particularly in cancers where specific oncogenic proteins are overexpressed or stabilized. The ability to design compounds like Pomalidomide-PEG3-C2-NH2 enhances therapeutic strategies by targeting previously "undruggable" proteins .
Pomalidomide-PEG3-C2-NH2 exhibits several notable physical and chemical properties:
These properties are crucial for its effectiveness in biological applications, particularly in drug formulation and delivery systems.
Pomalidomide-PEG3-C2-NH2 has significant applications in various scientific fields:
Pomalidomide-PEG₃-C₂-NH₂ utilizes pomalidomide—a FDA-approved immunomodulatory drug (IMiD)—as its cereblon (CRBN)-recruiting pharmacophore. This ligand binds the CRL4ᴰᴿᴮᴾ E3 ubiquitin ligase complex, inducing conformational changes that enable neo-substrate recruitment for ubiquitination and proteasomal degradation. The phthalimide moiety of pomalidomide is essential for CRBN binding, while the glutarimide ring mediates hydrophobic interactions with the tri-Trp pocket of CRBN’s β-hairpin loop [3] [6]. Compared to thalidomide or lenalidomide analogues, pomalidomide exhibits superior target degradation kinetics due to its higher binding affinity (Kd ~50-100 nM) and enhanced ternary complex stability [3]. This pharmacophore enables the degradation of "undruggable" targets by repurposing endogenous ubiquitin-proteasome machinery.
Table 1: Key Cereblon-Binding Ligands in PROTAC Design
Ligand | Binding Affinity (Kd) | Degradation Efficiency | Key Structural Features |
---|---|---|---|
Pomalidomide | ~50-100 nM | High | 4-Amino glutarimide; optimized phthalimide ring |
Lenalidomide | ~250 nM | Moderate | 3-Hydroxyglutarimide; reduced hydrophobic interactions |
Thalidomide | >500 nM | Low | Non-amino glutarimide; limited neo-substrate range |
The PEG₃ linker (triethylene glycol) bridges the pomalidomide pharmacophore and the terminal amine. This hydrophilic spacer:
The ethylamine terminus (-C₂-NH₂) enables covalent conjugation to target protein ligands via:
Key SAR insights from pomalidomide derivatives:1. Glutarimide modifications:- N-Methylation reduces CRBN binding by 90% due to steric clash with His353 [3].- 4-Amino substitution (as in pomalidomide) enhances degradation breadth vs. lenalidomide’s 3-hydroxy group [3].2. Linker length effects:- PEG₂ linkers decrease degradation efficiency (DC₅₀ >500 nM) due to insufficient reach [4].- PEG₄ linkers show marginal improvement over PEG₃ but increase molecular weight detrimentally [9].3. Terminal group impact:- Free amines boost solubility and conjugation yields vs. protected analogs (e.g., Boc-NH: 40% lower yield) [6].- Carboxylic acid termini exhibit cell permeability issues (logP reduced by 1.5 units) [4].
Table 2: SAR Analysis of Pomalidomide-PEG₃ Derivatives
Modification | CRBN Binding Affinity | Degradation Efficiency (DC₅₀) | Solubility (PBS, mg/mL) |
---|---|---|---|
Pomalidomide-PEG₃-NH₂ (PEG₃) | High | <100 nM | 0.8 |
Pomalidomide-PEG₂-NH₂ | Moderate | 250-500 nM | 0.5 |
Pomalidomide-PEG₄-NH₂ | High | 80-120 nM | 1.2 |
Pomalidomide-PEG₃-COOH | High | 150 nM | 0.3 |
Molecular dynamics simulations reveal:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4